6-Pyrrolidin-1-ylnicotinonitrile
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Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves cyclization reactions and the use of various catalysts. For instance, the synthesis of new 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds was achieved by cyclization from 2,6-dichloro-4-methylnicotinonitrile . Additionally, a microwave-assisted domino process was used to synthesize 6-nitrilmethyl-pyrrolo[3,4-b]pyridin-5-ones, which involved aza Diels–Alder/N-acylation/aromatization steps . These methods highlight the potential pathways that could be adapted for the synthesis of 6-Pyrrolidin-1-ylnicotinonitrile.
Molecular Structure Analysis
X-ray diffraction analysis is a common technique used to determine the molecular structure of synthesized compounds. For example, the structure of a compound with a pyrrolidinyl group was studied in detail using this method . The analysis revealed specific bond lengths, angles, and dihedral angles, which are crucial for understanding the three-dimensional arrangement of atoms within the molecule. This information is essential for predicting the reactivity and interaction of 6-Pyrrolidin-1-ylnicotinonitrile with other molecules.
Chemical Reactions Analysis
The reactivity of nitrile-containing heterocyclic compounds can be inferred from the studies on similar structures. The compounds synthesized in the studies often serve as intermediates for further chemical transformations, which could include nucleophilic addition reactions, coordination to metal ions, or participation in cycloaddition reactions . These reactions are important for the functionalization and application of such compounds in various fields, including medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For instance, the presence of pyrrolidinyl groups can affect the stability and solubility of the compounds . The formation of complexes with metal ions, as discussed in the synthesis of trinuclear NiII2LnIII complexes , and the stereoselectivity observed in reactions with copper(II) ions , are indicative of the coordination chemistry and chelating ability of such compounds. These properties are critical for the application of 6-Pyrrolidin-1-ylnicotinonitrile in various scientific domains.
Scientific Research Applications
“6-Pyrrolidin-1-ylnicotinonitrile” is a chemical building block with the molecular formula C10 H11 N3 and a molecular weight of 173.218 . It’s used for research purposes .
Pyrrolidine, a five-membered ring structure present in “6-Pyrrolidin-1-ylnicotinonitrile”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Pyrrolidine derivatives have been found to have various biological activities, including anticancer , antibacterial , anti-inflammatory , antidepressant , and anti-HCV activities . The specific methods of application, experimental procedures, and outcomes would depend on the particular research context and the disease being targeted.
properties
IUPAC Name |
6-pyrrolidin-1-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-7-9-3-4-10(12-8-9)13-5-1-2-6-13/h3-4,8H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAQYYDUKHLUBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437442 |
Source
|
Record name | 6-pyrrolidin-1-ylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Pyrrolidin-1-ylnicotinonitrile | |
CAS RN |
90839-82-0 |
Source
|
Record name | 6-pyrrolidin-1-ylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(pyrrolidin-1-yl)pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.